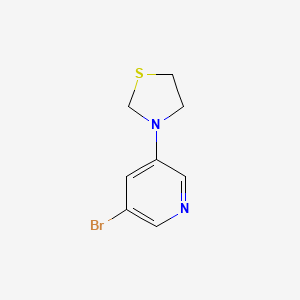
3-(5-Bromopyridin-3-yl)thiazolidine
Übersicht
Beschreibung
3-(5-Bromopyridin-3-yl)thiazolidine is a useful research compound. Its molecular formula is C8H9BrN2S and its molecular weight is 245.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(5-Bromopyridin-3-yl)thiazolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a thiazolidine ring fused with a brominated pyridine moiety. Its chemical structure can be represented as follows:
This unique structure contributes to its biological properties, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with receptors in the central nervous system or other tissues, influencing signaling pathways associated with inflammation and pain.
Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various Gram-positive and Gram-negative bacteria. A study reported that certain thiazolidine derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 15.6 to 500 µg/mL against selected bacterial strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 100 | Staphylococcus aureus |
| Thiazolidine Derivative A | 50 | Escherichia coli |
| Thiazolidine Derivative B | 25 | Pseudomonas aeruginosa |
Anti-inflammatory and Analgesic Activity
Thiazolidines have also been studied for their anti-inflammatory and analgesic properties. In animal models, compounds derived from thiazolidines were evaluated for their ability to reduce inflammation and pain. The carrageenan-induced paw edema test demonstrated significant anti-inflammatory effects, with some derivatives showing results comparable to standard anti-inflammatory drugs like ibuprofen .
Anticancer Activity
Recent studies have explored the potential anticancer effects of thiazolidine derivatives. For example, compounds similar to this compound have shown dose-dependent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism involves inducing apoptosis through DNA degradation pathways .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 10 | Thiazolidine Derivative C |
| HeLa | 15 | Thiazolidine Derivative D |
| A549 | 20 | Thiazolidine Derivative E |
Case Studies
-
Study on Antimicrobial Properties :
A study published in the Asian Journal of Research in Chemistry evaluated a series of thiazolidines for their antimicrobial activity. The results indicated that the presence of a pyridine ring significantly enhanced the antibacterial properties of these compounds . -
Investigation of Anti-inflammatory Effects :
In another study, thiazolidines were tested for their analgesic effects using the acetic acid-induced writhing test in mice. The results showed that certain derivatives exhibited a marked reduction in pain responses compared to control groups .
Eigenschaften
IUPAC Name |
3-(5-bromopyridin-3-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c9-7-3-8(5-10-4-7)11-1-2-12-6-11/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONUCQOMQCDPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















